molecular formula C5H7N3O B2825855 N-(1H-pyrazol-4-yl)acetamide CAS No. 6647-92-3

N-(1H-pyrazol-4-yl)acetamide

Cat. No.: B2825855
CAS No.: 6647-92-3
M. Wt: 125.131
InChI Key: XVFATADJUMUMNW-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

N-(1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “N-(1H-pyrazol-4-yl)acetamide” is not clear, pyrazole derivatives have been found to exhibit a wide range of biological activities. For example, they have been used as scaffolds in the synthesis of bioactive chemicals . Some pyrazole derivatives have been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is a target for the development of new cancer treatments .

Future Directions

The future directions for “N-(1H-pyrazol-4-yl)acetamide” and similar compounds could involve further exploration of their potential as therapeutic agents. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . Additionally, pyrazole derivatives could be developed into potent and selective CDK2 inhibitors for the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)acetamide typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate to form pyrazole, which is then acetylated to produce this compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound of N-(1H-pyrazol-4-yl)acetamide, known for its anti-inflammatory properties.

    Pyrazoline: A reduced form of pyrazole, lacking aromaticity.

    Pyrazolidine: Another reduced form, also non-aromatic.

    Pyrazolone: An oxidized form of pyrazole, often used in pharmaceuticals.

Uniqueness

This compound is unique due to its specific acetamide functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)8-5-2-6-7-3-5/h2-3H,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFATADJUMUMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878794
Record name 4-ACETYLAMINOPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6647-92-3
Record name 4-ACETYLAMINOPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (0.7 ml, 8.433 mmol) was added dropwise at 0° C. to 1H-pyrazol-4-amine (0.7 g, 8.433 mmol). The mixture was stirred for 30 min at RT and quenched by the addition of crushed ice. The mixture was extracted with ethyl acetate The combined organic layer was washed with water, brine and dried over sodium sulphate. The solvent was distilled off to afford the product in 54% yield. (0.6 g). LC-MS (ESI): Calculated mass: 125.0; Observed mass 126.0 [M+H]+ (rt: 0.115 min).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One

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